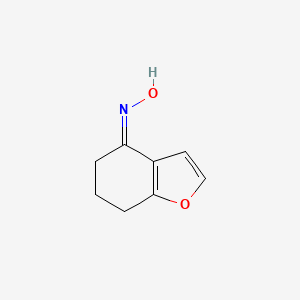
2,7-Dichloro-9H-xanthene-9-carboxylic acid
説明
2,7-Dichloro-9H-xanthene-9-carboxylic acid is a derivative of xanthene carboxylic acid, which is a compound with a xanthene core and a carboxylic acid functional group. The presence of chlorine substituents at the 2 and 7 positions of the xanthene ring system adds to the chemical complexity and potential reactivity of the molecule.
Synthesis Analysis
The synthesis of xanthene derivatives, such as 9-oxoxanthen-2-carboxylic acids, can be achieved through the oxidative coupling of hydroxylated benzophenones. For instance, the cyclisation of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in alkaline solution yields 7-chloro-9-oxoxanthen-2-carboxylic acid. This process can potentially be adapted to synthesize 2,7-dichloro derivatives by introducing a chlorine substituent at the appropriate position on the benzophenone precursor .
Molecular Structure Analysis
The molecular structure of xanthene-9-carboxylic acid, a closely related compound, has been analyzed to show that hydrogen bonding occurs in a cyclic dimer form involving two crystallographically inequivalent molecules. The dihedral angles of the xanthene core are slightly different for each molecule, indicating some flexibility in the core structure. The carboxyl groups are nearly perpendicular to the xanthene cores . This information can be extrapolated to understand the structural aspects of 2,7-dichloro-9H-xanthene-9-carboxylic acid, where the chlorine atoms would likely influence the molecule's overall geometry and intermolecular interactions.
Chemical Reactions Analysis
Xanthene derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution. This method has been used to prepare 9-oxo-9H-xanthene-dicarboximides from chlorophthalimides and the dianions of salicylic acids. The resulting compounds have shown potential as photosensitizers with unique properties such as solubility in different media and bathochromic shifts of absorption wavelengths . These reactions could be relevant for the functionalization of 2,7-dichloro-9H-xanthene-9-carboxylic acid to create novel compounds with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives can be influenced by their molecular structure. For example, the introduction of chlorine atoms in the xanthene core, as in 2,7-dichloro-9H-xanthene-9-carboxylic acid, would affect the compound's polarity, reactivity, and potential to form intermolecular interactions. The synthesis of 9H-xanthene-9-carboxaldehyde through a novel two-carbon homologation process demonstrates the versatility of xanthene derivatives in chemical synthesis and the potential to derive various aldehyde-containing compounds . This information is valuable for predicting the behavior of 2,7-dichloro-9H-xanthene-9-carboxylic acid in different environments and its reactivity in further chemical transformations.
作用機序
Target of Action
It is a derivative of xanthene-9-carboxylic acid, which is known to inhibit the transthyretin (ttr) conformational changes that facilitate amyloid fibril formation . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.
Mode of Action
Xanthene-9-carboxylic Acid is known to inhibit the conformational changes in TTR, thereby preventing the formation of amyloid fibrils .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
特性
IUPAC Name |
2,7-dichloro-9H-xanthene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUBZGSJBOWQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-9H-xanthene-9-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



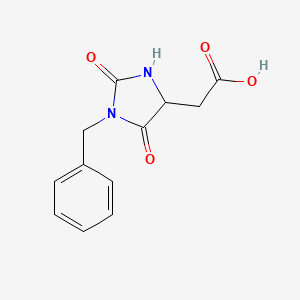
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)
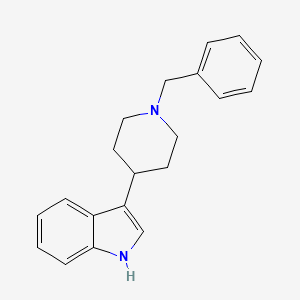

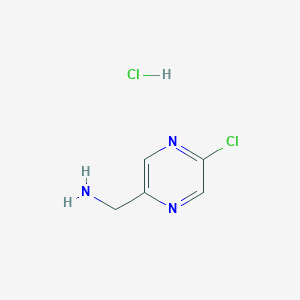

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)
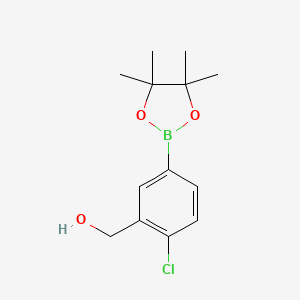
![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)

